molecular formula C18H12ClN3O B4676817 4-chloro-N-(1H-perimidin-2-yl)benzamide

4-chloro-N-(1H-perimidin-2-yl)benzamide

Cat. No.: B4676817
M. Wt: 321.8 g/mol
InChI Key: HUWMNTZUZBZPTO-UHFFFAOYSA-N
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Description

4-chloro-N-(1H-perimidin-2-yl)benzamide is a synthetic organic compound based on the 1H-perimidine scaffold, a fascinating class of π-deficient N-heterocycles known for their versatile applications in life sciences and medicinal chemistry . The molecular structure consists of a benzamide group, substituted with a chloro moiety at the para position, linked to the perimidine core. This architecture is designed to leverage the unique electronic properties of perimidines, which allow for molecular interactions with various proteins and biological targets . This compound is of significant interest in pharmaceutical research and drug discovery. Perimidine derivatives have been extensively studied and shown to exhibit a broad spectrum of biological activities, including potential as antitumor, antimicrobial, antifungal, and anti-inflammatory agents . The distinct behavior of the perimidine core in molecular recognition makes it a valuable scaffold for developing corticotropin-releasing factor (CRF) receptor-selective antagonists and other bioactive molecules . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for high-throughput screening and lead optimization programs. Beyond medicinal applications, the perimidine core is also explored in materials science and industrial chemistry. Its derivatives can act as fluorescent chemosensors, stoppers for supramolecular structures, and components in the development of photochemical memory devices . Furthermore, perimidines have historical use as dye intermediates and coloring agents in fibers and plastics . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Prior handling training and appropriate personal protective equipment are strongly recommended.

Properties

IUPAC Name

4-chloro-N-(1H-perimidin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN3O/c19-13-9-7-12(8-10-13)17(23)22-18-20-14-5-1-3-11-4-2-6-15(21-18)16(11)14/h1-10H,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWMNTZUZBZPTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-chloro-N-(1H-perimidin-2-yl)benzamide can be achieved through several methods. One efficient route involves the cyclocondensation reaction of 1,8-diaminonaphthalene with carboxylic acids under microwave irradiation . This method is advantageous due to its high yield and relatively mild reaction conditions. Another approach involves the reaction of (1H-perimidin-2-yl) acetic acid hydrazide with ethyl N-arylhydrazonochloroacetate in dioxane in the presence of triethylamine . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve large-scale production.

Chemical Reactions Analysis

4-chloro-N-(1H-perimidin-2-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acids, bases, and metal catalysts. For instance, the compound can undergo electrophilic and nucleophilic reactions due to the presence of a lone pair of nitrogen atoms that transfer their electron density to the naphthalene ring from the fused heterocyclic ring . Major products formed from these reactions include substituted perimidine derivatives, which can be further utilized in various applications.

Scientific Research Applications

4-chloro-N-(1H-perimidin-2-yl)benzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, perimidine derivatives, including this compound, have shown promising results as antifungal, antimicrobial, antiulcer, and antitumor agents . Additionally, the compound is used in the dye industry as a coloring agent and dye intermediate in fibers and plastic synthesis . Its ability to form complexes with metals also makes it valuable in catalytic activity in organic synthesis.

Mechanism of Action

The mechanism of action of 4-chloro-N-(1H-perimidin-2-yl)benzamide involves its interaction with various molecular targets and pathways. The compound’s electronic properties, due to the presence of both π-excessive and π-deficient arrangements, allow it to interact with different proteins and form complexes with metals . These interactions can lead to various biological effects, such as antimicrobial and antitumor activities. The exact molecular targets and pathways involved depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structural Variations

The benzamide scaffold is highly versatile, with modifications at the amide nitrogen or aromatic ring leading to diverse biological and physicochemical properties. Key analogs include:

Compound Name Substituent on Benzamide Nitrogen Key Structural Features Molecular Weight (g/mol) Synthesis Route
4-Chloro-N-(1H-perimidin-2-yl)benzamide 1H-Perimidin-2-yl Bicyclic heterocycle, Cl at C4 ~285 (estimated) Not detailed; likely via thiourea cyclization
4-Chloro-N-(imidazo[1,2-a]pyridin-3-yl)benzamide Imidazo[1,2-a]pyridine Fused imidazole-pyridine, Cl at C4 ~313 (CAS 313965-93-4) Condensation with isothiocyanates
4-Chloro-N-(naphthalen-2-yl)benzamide Naphthalen-2-yl Hydrophobic naphthyl group, Cl at C4 281.74 Amide coupling
4-Chloro-N-(4-iodophenyl)benzamide 4-Iodophenyl Heavy halogen (I), Cl at C4 357.58 Buchwald-Hartwig amination
5-Chloro-2-hydroxy-N-(4-nitrophenyl)benzamide 4-Nitrophenyl, hydroxyl at C2 Electron-withdrawing NO₂, phenolic OH ~292 (estimated) Acylation of salicylic acid derivatives

Key Observations :

  • Electron-Donating/Withdrawing Groups : The 4-chloro substituent is common, but analogs with nitro (e.g., 4-nitrophenyl) or trifluoromethyl groups () exhibit enhanced electrophilicity, impacting reactivity and target interactions.

Spectral and Physicochemical Properties

  • FT-IR : Benzamide derivatives show characteristic peaks for C=O (~1650 cm⁻¹), N-H (~3300 cm⁻¹), and C-Cl (~750 cm⁻¹). Thiourea analogs (e.g., 4-chloro-N-[N-(6-methyl-2-pyridyl)carbamothioyl]benzamide) exhibit additional C=S (~1250 cm⁻¹) and C-S (~650 cm⁻¹) stretches .
  • Mass Spectrometry : Polyisotopic elements (Cl, Br) in analogs like 4-bromo-N-(dimethylcarbamothioyl)benzamide produce distinct isotopic patterns, aiding structural confirmation .
  • Solubility : Hydrophobic substituents (e.g., naphthyl in ) reduce aqueous solubility, whereas hydroxymethyl groups () enhance it.
Antimicrobial Activity:
  • Salicylamide derivatives (e.g., 5-chloro-2-hydroxy-N-(4-nitrophenyl)benzamide) inhibit sulfate-reducing bacteria (e.g., Desulfovibrio piger) at IC₅₀ values of 0.37–1.10 µmol/L, with efficacy linked to nitro and trifluoromethyl groups .
  • Mechanism : Disruption of sulfate dissimilation pathways correlates with bacterial growth inhibition.
Neurological Targets:
  • 4-Chloro-N-(imidazo[1,2-a]pyridin-3-yl)benzamide (DS2) potentiates GABA receptor activity, with EC₅₀ values in the nanomolar range. The imidazo[1,2-a]pyridine moiety is critical for allosteric modulation .
Enzyme Inhibition:
  • Thiourea analogs (e.g., 4-chloro-N-(2,2,2-trichloro-1-isothiocyanatoethyl)benzamide) serve as precursors for oxadiazines, which are structural analogs of Salubrinal—a known inhibitor of GADD34:PP1 phosphatase .

Q & A

Basic: What synthetic methodologies are recommended for 4-chloro-N-(1H-perimidin-2-yl)benzamide to optimize yield and purity?

Answer:
The synthesis typically involves coupling 4-chlorobenzoyl chloride with 1H-perimidin-2-amine under controlled conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol enhance reaction efficiency by stabilizing intermediates.
  • Catalysts : Use of triethylamine or pyridine as a base to neutralize HCl byproducts and drive the reaction forward.
  • Temperature control : Maintain 60–80°C to balance reaction kinetics and avoid decomposition.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity.
    For reproducibility, statistical validation (e.g., ANOVA) of reaction variables (e.g., molar ratios, time) is critical .

Basic: Which analytical techniques are essential for structural confirmation of this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, with characteristic peaks for the perimidine NH (~10–12 ppm) and aromatic chlorobenzoyl protons (~7.5–8.5 ppm).
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C-Cl bond: ~1.73 Å; N-C(O) bond: ~1.34 Å) and confirms planar geometry of the benzamide-perimidine system .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]+^+ at m/z 324.0652) and fragmentation patterns.
  • IR Spectroscopy : Confirms amide C=O stretch (~1680 cm1^{-1}) and aromatic C-Cl vibrations (~750 cm1^{-1}) .

Advanced: How can contradictions in spectral data during structural elucidation be resolved?

Answer:
Discrepancies (e.g., unexpected NMR splitting or MS fragments) require:

  • Multi-technique cross-validation : Compare X-ray data with DFT-calculated NMR shifts to identify conformational artifacts.
  • Isotopic labeling : Use 15^{15}N-labeled precursors to trace nitrogen environments in ambiguous regions.
  • Dynamic NMR experiments : Variable-temperature NMR can reveal hindered rotation in the amide bond or perimidine ring.
  • Computational modeling : Tools like Gaussian or ORCA simulate spectra under different tautomeric or protonation states .

Advanced: What strategies enable systematic exploration of structure-activity relationships (SAR) for this compound?

Answer:
To design SAR studies:

  • Substituent variation : Introduce electron-withdrawing/donating groups (e.g., -NO2_2, -OCH3_3) on the benzamide or perimidine ring to modulate electronic effects.
  • Bioisosteric replacement : Replace the chloro group with trifluoromethyl (-CF3_3) or cyano (-CN) to assess steric/electronic impacts.
  • Biological assays : Test derivatives against target enzymes (e.g., kinases) using IC50_{50} measurements. Correlate activity with Hammett σ values or logP calculations.
  • Crystallographic docking : Map binding interactions (e.g., hydrogen bonds with perimidine NH) using PDB structures of target proteins .

Advanced: What are common challenges in reproducing synthetic protocols, and how can they be mitigated?

Answer:

  • Impurity formation : Side products from incomplete coupling or hydrolysis require strict anhydrous conditions (e.g., molecular sieves).
  • Catalyst degradation : Use freshly distilled triethylamine to avoid amine oxidation.
  • Solvent effects : Pre-dry solvents (e.g., ethanol over MgSO4_4) to prevent side reactions.
  • Batch variability : Implement design of experiments (DoE) to statistically optimize variables (e.g., time, stoichiometry) and ensure robustness .

Basic: What computational tools are recommended for modeling the electronic properties of this compound?

Answer:

  • DFT calculations : Software like Gaussian or ORCA predicts frontier molecular orbitals (HOMO/LUMO) to assess reactivity (e.g., HOMO localized on perimidine ring).
  • Molecular dynamics (MD) : GROMACS simulates solvation effects and conformational flexibility.
  • Docking studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., π-π stacking with aromatic residues) .

Advanced: How can researchers address low solubility in biological assays?

Answer:

  • Co-solvent systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without denaturing proteins.
  • Prodrug design : Introduce phosphate or ester groups to enhance aqueous solubility, which are cleaved in vivo.
  • Nanoformulation : Encapsulate the compound in liposomes or cyclodextrins to improve bioavailability.
  • logP optimization : Reduce hydrophobicity via substituent modification (e.g., -OH or -COOH groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-chloro-N-(1H-perimidin-2-yl)benzamide
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4-chloro-N-(1H-perimidin-2-yl)benzamide

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